9-Undecynoic acid
Overview
Description
9-Undecynoic acid is a medium-chain fatty acid with the molecular formula C11H18O2. It is characterized by the presence of a triple bond between the ninth and tenth carbon atoms in its carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Undecynoic acid can be synthesized through several methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of undecynoic acid derivatives. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve selective hydrogenation of the triple bond .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The triple bond in this compound can be reduced to form saturated or partially saturated derivatives. Catalytic hydrogenation using palladium or platinum catalysts is a typical method for this transformation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium or platinum catalysts, hydrogen gas.
Substitution: Sodium hydride, potassium tert-butoxide, alkyl halides.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Saturated or partially saturated fatty acids.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
9-Undecynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of bioactive compounds and is used in studies related to lipid metabolism.
Medicine: this compound derivatives have potential therapeutic applications, including antifungal and antimicrobial properties.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants
Mechanism of Action
The mechanism of action of 9-undecynoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of certain microorganisms by disrupting their cell membranes and interfering with lipid metabolism. The triple bond in its structure allows for specific interactions with enzymes and other proteins, leading to its bioactive effects .
Comparison with Similar Compounds
9-Undecenoic acid: Similar in structure but contains a double bond instead of a triple bond.
10-Undecenoic acid: Another unsaturated fatty acid with a double bond at a different position.
Undecanoic acid: A saturated fatty acid with no unsaturation in its carbon chain .
Uniqueness: 9-Undecynoic acid is unique due to the presence of a triple bond, which imparts distinct chemical reactivity and biological activity compared to its saturated and unsaturated counterparts. This triple bond allows for specific chemical transformations and interactions that are not possible with other similar compounds .
Properties
IUPAC Name |
undec-9-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h4-10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYDMFOVPQMSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365100 | |
Record name | 9-Undecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22202-65-9 | |
Record name | 9-Hendecynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022202659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Undecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40365100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Undecynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-HENDECYNOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ4077274O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 9-Undecynoic acid described in the paper?
A1: The paper highlights a novel method for synthesizing this compound from readily available 10-Undecenoic acid []. The researchers observed a remarkable solvent-dependent selectivity in the dehydrobromination of the intermediate, 10,11-dibromoundecanoic acid. Using PEG-400 as the solvent favored the formation of the terminal alkyne, 10-Undecynoic acid. In contrast, using PEG-200 resulted in the preferential formation of the internal alkyne, this compound []. This discovery offers a simple and efficient way to obtain either the terminal or internal alkyne depending on the desired application.
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